molecular formula C10H12ClNO3 B11817239 DL-5-Chloro-2-methoxyphenylalanine

DL-5-Chloro-2-methoxyphenylalanine

Katalognummer: B11817239
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: GYEARKBBUBYION-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-5-Chloro-2-methoxyphenylalanine is a synthetic amino acid derivative with the molecular formula C10H12ClNO3. It is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the phenylalanine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-Chloro-2-methoxyphenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Purification steps, including crystallization and chromatography, are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

DL-5-Chloro-2-methoxyphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

DL-5-Chloro-2-methoxyphenylalanine has several scientific research applications:

Wirkmechanismus

The mechanism of action of DL-5-Chloro-2-methoxyphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

DL-5-Chloro-2-methoxyphenylalanine is unique due to its specific substitution pattern and DL configuration, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H12ClNO3

Molekulargewicht

229.66 g/mol

IUPAC-Name

(2S)-2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI-Schlüssel

GYEARKBBUBYION-QMMMGPOBSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Cl)C[C@@H](C(=O)O)N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.